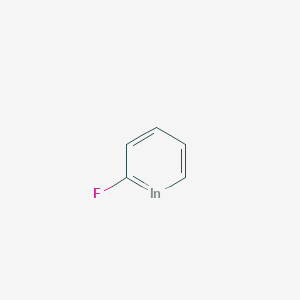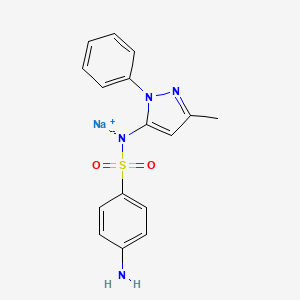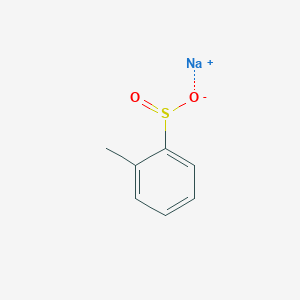
Fluorindine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorindine is a chemical compound known for its unique structure and properties. It is classified as a heterocyclic compound, specifically a quinoxalino[2,3-b]phenazine derivative. The structure of this compound is established by nuclear magnetic resonance (NMR) as 5,14-dihydroquinoxalino[2,3-b]phenazine
Preparation Methods
Fluorindine can be synthesized through several methods. One common synthetic route involves the reaction of 3-amino-phenazin-2-ol with o-phenylenediamine in the presence of concentrated hydrochloric acid. The reaction is carried out at 320°C for a short duration, resulting in the formation of 5,12-dihydro-5,7,12,14-tetraazapentacene . The crude product is then purified through dispersion in dilute sulfuric acid, boiling, filtering, and washing with water to obtain the final product.
Chemical Reactions Analysis
Fluorindine undergoes various chemical reactions, including reduction and substitution reactions. For instance, the catalytic hydrogenation of 2,3-di(p-methoxyphenyl)pyrazino[2,3-b]phenazine leads to the formation of the 6,11-dihydro derivative . Additionally, electrochemical reduction in a hydroorganic medium can produce the 1,4,6,11-tetrahydro derivative . Common reagents used in these reactions include hydrogen chloride, sodium chloride, and lithium aluminum hydride.
Scientific Research Applications
Fluorindine has several applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various derivatives. In biology and medicine, this compound derivatives have shown potential as therapeutic agents due to their unique chemical properties. In the industrial sector, this compound is utilized in the production of advanced materials and polymers .
Mechanism of Action
The mechanism of action of fluorindine involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of radical anions, dianions, radical trianions, and tetraanions during electrochemical reduction . These interactions can lead to various biochemical and physiological effects, making this compound a compound of interest in drug development and other applications.
Comparison with Similar Compounds
Fluorindine can be compared with other similar compounds, such as fluorenes and their derivatives. Fluorenes are known for their unique properties and applications in organic electronics and materials science . this compound stands out due to its specific structure and the ability to form multiple anionic species during reduction reactions . Other similar compounds include pyrazino[2,3-g]quinoxalines and their derivatives .
Properties
IUPAC Name |
2-fluoroindigine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F.In/c1-2-3-4-5-6;/h1-4H; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRJVHWLXXEVFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[In]C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FIn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the confirmed structure of fluorindine?
A1: The structure of this compound has been confirmed as 5,14-dihydroquinoxalino[2,3-b]phenazine through NMR analysis. []
Q2: How does the electrochemical reduction of pyrazino[2,3-g]quinoxalines differ in hydroorganic and aprotic media?
A2: Electrochemical reduction of pyrazino[2,3-g]quinoxalines in a hydroorganic medium leads to the sequential formation of 1,4-dihydro and 1,4,6,9-tetrahydro derivatives, followed by further rearrangement. [] Conversely, in dry DMSO, four reversible monoelectronic systems are observed, signifying the formation of a radical anion, dianion, radical trianion, and remarkably, a tetraanion. [] This makes certain pyrazino[2,3-g]quinoxalines a rare example of compounds capable of forming tetraanions upon electrochemical reduction.
Q3: What spectroscopic techniques were employed to characterize the oxidation products of isodiphenylthis compound?
A4: The structural assignments of the oxidation products of isodiphenylthis compound were supported by a combination of UV-Vis spectroscopy, NMR spectroscopy, single-crystal X-ray diffraction, and density functional theory (DFT) calculations. [] These techniques provided complementary information about the electronic structure, connectivity, and spatial arrangement of atoms in the molecules.
Q4: Have there been any computational studies on this compound derivatives?
A5: Yes, density functional theory (DFT) calculations were used to study the electronic structures of isodiphenylthis compound and its oxidation products, including the cruciform dimers. [] This computational approach provided valuable insights into the observed reactivity and spectroscopic properties of these compounds.
Q5: Are there any known catalytic applications of this compound or its derivatives?
A6: While the provided abstracts do not mention specific catalytic applications of this compound or its derivatives, their unique redox properties and the ability of some to form tetraanions [] suggest potential in this area. Further research is needed to explore the catalytic potential of these compounds in various organic reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese](/img/structure/B1144370.png)







